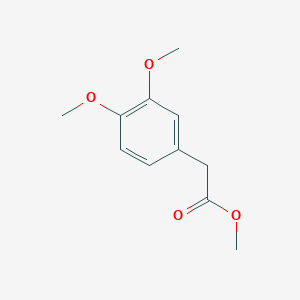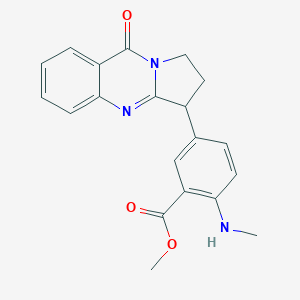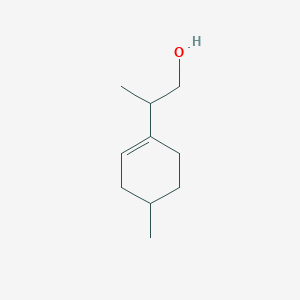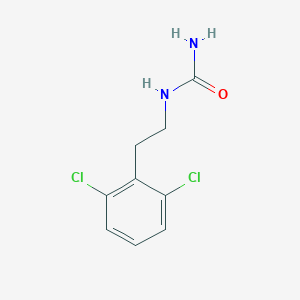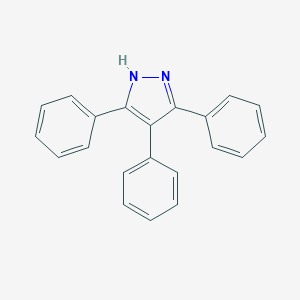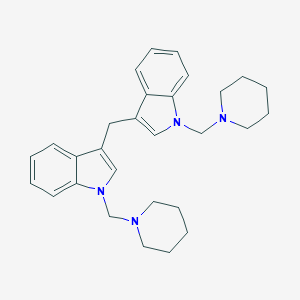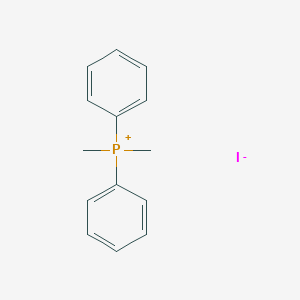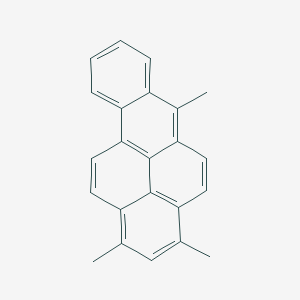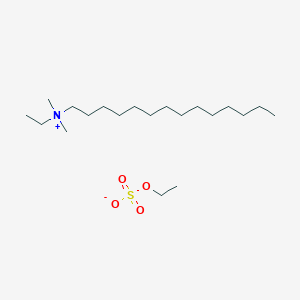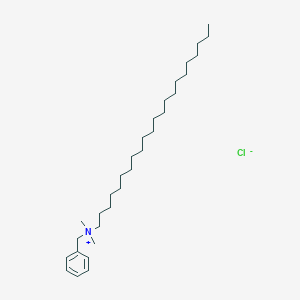
Benzyldocosyldimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldocosyldimethylammonium chloride (BDDAC) is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used in various scientific research applications due to its unique properties. BDDAC is synthesized using a simple and cost-effective method, making it an attractive option for researchers.
Mécanisme D'action
Benzyldocosyldimethylammonium chloride acts as a cationic surfactant by binding to the negatively charged cell membrane. It disrupts the membrane structure, leading to cell lysis and death. Benzyldocosyldimethylammonium chloride also binds to DNA, leading to the formation of stable complexes. This mechanism of action makes it an effective gene delivery agent.
Biochemical and Physiological Effects
Benzyldocosyldimethylammonium chloride has been shown to have antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria. Benzyldocosyldimethylammonium chloride has also been shown to have antiviral properties. It inhibits the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Benzyldocosyldimethylammonium chloride has been shown to be non-toxic to mammalian cells at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzyldocosyldimethylammonium chloride is its ability to solubilize and purify membrane proteins. It is also an effective gene delivery agent. Benzyldocosyldimethylammonium chloride is cost-effective and easy to synthesize, making it an attractive option for researchers. One limitation of Benzyldocosyldimethylammonium chloride is its toxicity at high concentrations. It can also interact with other compounds, leading to unwanted side effects.
Orientations Futures
There are several future directions for Benzyldocosyldimethylammonium chloride research. One area of research is the development of Benzyldocosyldimethylammonium chloride-based gene delivery systems for therapeutic applications. Another area of research is the use of Benzyldocosyldimethylammonium chloride as a biosurfactant for environmental applications. Further research is needed to understand the mechanism of action of Benzyldocosyldimethylammonium chloride and its interactions with other compounds.
Conclusion
In conclusion, Benzyldocosyldimethylammonium chloride is a cationic surfactant with unique properties that make it an attractive option for scientific research. It is synthesized using a simple and cost-effective method and has a wide range of applications. Benzyldocosyldimethylammonium chloride has antimicrobial and antiviral properties and is an effective gene delivery agent. While Benzyldocosyldimethylammonium chloride has several advantages, it also has limitations and requires further research to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Benzyldocosyldimethylammonium chloride can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of dodecylbenzene with dimethylamine and benzyl chloride. The resulting product is then quaternized with methyl chloride to obtain Benzyldocosyldimethylammonium chloride. The synthesis method is scalable and can be easily modified to obtain different variants of Benzyldocosyldimethylammonium chloride.
Applications De Recherche Scientifique
Benzyldocosyldimethylammonium chloride has a wide range of scientific research applications. It is commonly used as a surfactant and emulsifier in various industries such as cosmetics, pharmaceuticals, and food. In scientific research, Benzyldocosyldimethylammonium chloride is used as a cationic detergent for the solubilization and purification of membrane proteins. It is also used as a gene delivery agent due to its ability to form stable complexes with DNA.
Propriétés
Numéro CAS |
16841-14-8 |
|---|---|
Nom du produit |
Benzyldocosyldimethylammonium chloride |
Formule moléculaire |
C31H58ClN |
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
benzyl-docosyl-dimethylazanium;chloride |
InChI |
InChI=1S/C31H58N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-32(2,3)30-31-27-24-23-25-28-31;/h23-25,27-28H,4-22,26,29-30H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BWNMWDJZWBEKKJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Autres numéros CAS |
16841-14-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



